molecular formula C6H5ClN2O4S B078797 4-Chloro-2-nitrobenzenesulfonamide CAS No. 13852-81-8

4-Chloro-2-nitrobenzenesulfonamide

Cat. No. B078797
CAS RN: 13852-81-8
M. Wt: 236.63 g/mol
InChI Key: QOQQUXGKXVOXTH-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzenesulfonamide, also known as this compound, is an organic compound with a molecular formula of C7H5ClN2O4S. It is a colorless to light yellow crystalline solid with an odorless and slightly acidic taste. This compound is used in a variety of scientific and industrial applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is also used as a reagent for the analysis of metals and other compounds.

Scientific Research Applications

  • Carbonic Anhydrase Inhibition : 4-Chloro-3-nitrobenzenesulfonamide is a key component in synthesizing [1,4]oxazepine-based primary sulfonamides, which strongly inhibit human carbonic anhydrases, enzymes relevant to therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

  • Versatile Use in Preparing Secondary Amines : 4-Nitrobenzenesulfonamides, derivable from primary amines, smoothly undergo alkylation, yielding N-alkylated sulfonamides. They can be deprotected via Meisenheimer complexes to produce secondary amines efficiently (Fukuyama, Jow, & Cheung, 1995).

  • Copper(II) Complex Synthesis : 4-Chloro-2-nitrobenzenesulfonamide has been utilized to synthesize copper(II) complexes, with investigations into their thermal behavior and electronic characteristics through various spectroscopic methods and theoretical calculations (Camí, Villalba, Santi, Colinas, Estiu, & Soria, 2011).

  • Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride serve as intermediates in various chemical transformations, including rearrangements to produce diverse scaffolds (Fülöpová & Soural, 2015).

  • Synthesis of Nickel(II) and Zinc(II) Complexes : Nickel(II) and Zinc(II) complexes with this compound have been synthesized, characterized, and studied for their structures and thermal properties (Estiu, Villalba, Camí, Echeverría, & Soria, 2014).

  • Redox Titration Applications : Sodium N-chloro-p-nitrobenzenesulfonamide (chloramine-N) has been explored as a redox titrant in the direct determination of various reducing agents, indicating its potential analytical applications (Gowda, Trieff, Mahadevappa, Ramanujam, & Trieff, 1982).

  • Electrochemical Studies : Research on electrochemical reduction processes of nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, has provided insights into self-protonation pathways and the chemistry of electrogenerated anion radicals (Pérez-Jiménez & Frontana, 2012).

  • Combustion and Thermodynamic Analysis : The energies of combustion and enthalpies of formation of nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, have been determined using combustion calorimetry, contributing to thermodynamic data for these compounds (Camarillo & Flores, 2010).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-nitrobenzenesulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

This compound, being a sulfonamide derivative, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrases inhibits the enzyme’s activity, affecting the conversion of carbon dioxide and water into bicarbonate and protons . This can disrupt various physiological processes that rely on this reaction, including pH regulation and CO2 transport .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance and CO2 transport . The specific molecular and cellular effects would depend on the particular isoform of carbonic anhydrase that is inhibited and its role in cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that can bind to carbonic anhydrases may influence the compound’s efficacy through competitive inhibition

properties

IUPAC Name

4-chloro-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQQUXGKXVOXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160703
Record name 4-Chloro-2-nitrobenzenesulphonamide
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Molecular Weight

236.63 g/mol
Source PubChem
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CAS RN

13852-81-8
Record name 4-Chloro-2-nitrobenzenesulfonamide
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Record name 4-Chloro-2-nitrobenzenesulfonamide
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Record name 4-chloro-2-nitrobenzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the research provide about the interaction of 4-chloro-2-nitrobenzenesulfonamide with metal ions?

A1: The research paper [] investigates the synthesis and characterization of nickel(II) and zinc(II) complexes with this compound as a ligand. The study reveals that the compound acts as a bidentate ligand, coordinating to the metal ions through both the sulfonamide nitrogen and one of the oxygen atoms from the nitro group. This coordination mode is supported by spectroscopic data, including infrared and UV-Vis spectroscopy. []

Q2: How does the study contribute to the understanding of the structural properties of this compound and its metal complexes?

A2: The research utilizes single-crystal X-ray diffraction to determine the crystal structure of the synthesized metal complexes. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule, bond lengths, and bond angles. Furthermore, the study employs thermogravimetric analysis to examine the thermal stability of the complexes, shedding light on their potential applications under various temperature conditions. []

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